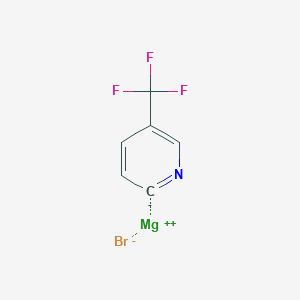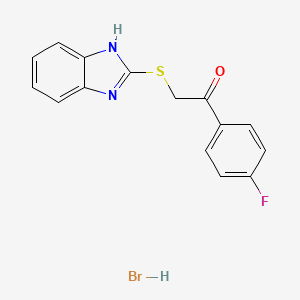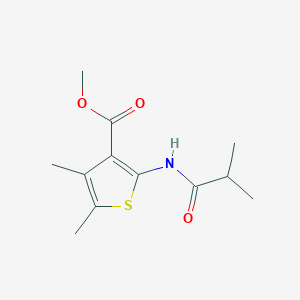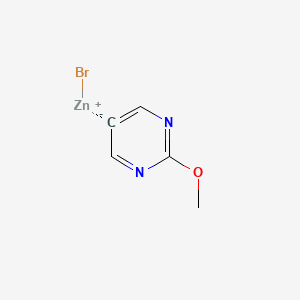
(2-Methoxypyrimidin-5-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxypyrimidin-5-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-methoxypyrimidin-5-yl)zinc bromide typically involves the reaction of (2-methoxypyrimidin-5-yl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(2−Methoxypyrimidin-5-yl)MgBr+ZnCl2→(2−Methoxypyrimidin-5-yl)ZnBr+MgCl2
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory procedure. Large-scale reactors equipped with inert gas systems are used to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure the reaction proceeds efficiently. The product is then purified and diluted to the desired concentration in tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyrimidin-5-yl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst. These reactions are used to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Organic halides (e.g., aryl bromides, iodides), palladium catalysts (e.g., palladium acetate, palladium chloride), and ligands (e.g., triphenylphosphine).
Conditions: Reactions are typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
(2-Methoxypyrimidin-5-yl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-methoxypyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc compound transfers the (2-methoxypyrimidin-5-yl) group to the palladium center, forming a new carbon-carbon bond. The palladium catalyst is then regenerated, allowing the reaction to proceed catalytically.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxypyrimidin-5-yl)zinc bromide
- (6-Methoxypyrimidin-5-yl)zinc bromide
- (2-Methoxypyridin-5-yl)zinc bromide
Uniqueness
(2-Methoxypyrimidin-5-yl)zinc bromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers different electronic and steric properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C5H5BrN2OZn |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
bromozinc(1+);2-methoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C5H5N2O.BrH.Zn/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
AQJQBEGUUFTFTL-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=[C-]C=N1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


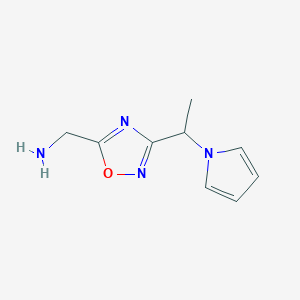
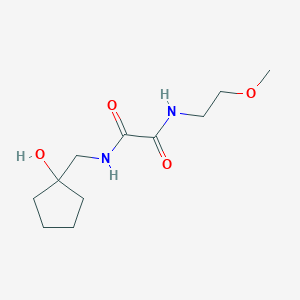
![2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14875648.png)
![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)

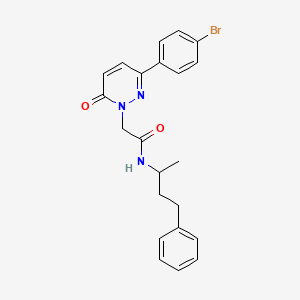
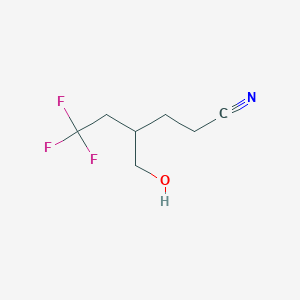
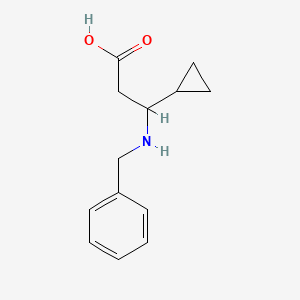
![3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B14875679.png)
